2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate
CAS No.:
Cat. No.: VC13329981
Molecular Formula: C20H17NO3S2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO3S2 |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide |
| Standard InChI | InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) |
| Standard InChI Key | URZKUTILUPDOKS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
| Canonical SMILES | CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate is C₂₀H₁₇NO₃S₂, with a molecular weight of 383.48 g/mol . The compound consists of three distinct moieties:
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A pyrene group, a polycyclic aromatic hydrocarbon known for its strong fluorescence and photostability.
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A methanethiosulfonate (MTS) group (-S-SO₂-CH₃), which reacts selectively with cysteine residues.
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A carbonyl-ethyl linker bridging the pyrene and MTS groups, ensuring spatial separation between the fluorophore and the reactive site .
This architecture allows simultaneous fluorescent labeling and covalent modification of target proteins.
Physical and Chemical Properties
Key physicochemical properties are summarized below:
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step reaction sequence:
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Pyrene-1-amine Activation: Pyrene-1-amine is reacted with ethyl chlorooxoacetate to form the intermediate N-pyren-1-yloxamide.
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MTS Group Incorporation: The oxamide intermediate is coupled with methanethiosulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .
Critical reaction parameters include:
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Temperature: Maintained at 0–5°C during exothermic steps to prevent side reactions.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran ensures high yields .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) confirms structural integrity, with characteristic peaks for pyrene aromatic protons (δ 8.1–8.5 ppm) and MTS methyl groups (δ 3.2 ppm) .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 383.48 [M+H]⁺ .
Applications in Biochemical Research
Site-Specific Protein Labeling
The MTS group reacts selectively with cysteine sulfhydryls via a disulfide exchange mechanism:
This reaction is rapid (second-minute timescale) and reversible under reducing conditions . Coupled with the pyrene fluorophore, the compound enables:
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Real-Time Tracking: Conformational changes in ion channels (e.g., nicotinic acetylcholine receptors) monitored via fluorescence quenching .
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Membrane Protein Mapping: Introduced cysteines in transmembrane domains are labeled to study accessibility and pore architecture .
Enzymology Studies
In the seminal work by Stauffer and Karlin (1994), this compound was used to probe electrostatic potentials in the acetylcholine receptor’s ligand-binding site . Key findings include:
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pH-Dependent Reactivity: Modification rates increased at alkaline pH, reflecting deprotonation of cysteine thiols .
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Distance Mapping: Fluorescence resonance energy transfer (FRET) between pyrene and tryptophan residues quantified spatial relationships in enzyme active sites .
Comparative Analysis With Other MTS Reagents
Unlike charged MTS reagents (e.g., MTSEA), 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate’s hydrophobic pyrene group limits its use in aqueous environments but enhances membrane permeability .
| Reagent | Charge | Solubility | Primary Use |
|---|---|---|---|
| MTSEA | +1 | Water, DMSO | Surface cysteine modification |
| Pyrene-ACE-MTS | Neutral | DMSO, Acetone | Membrane protein labeling |
| MTSET | +1 | Water | Ion channel studies |
Research Findings and Future Directions
Key Studies
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Nicotinic Receptor Dynamics: Yang et al. (1996) used this compound to identify cysteine residues lining the ion channel pore, revealing gating-dependent accessibility changes .
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Neurotransmitter Transporters: Kuner et al. (1996) labeled GABA transporter cysteines to elucidate substrate-binding pockets .
Limitations and Challenges
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Solubility Issues: Requires organic solvents, which may denature proteins .
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Background Fluorescence: Pyrene’s hydrophobicity causes nonspecific binding in lipid-rich environments .
Future Applications
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